molecular formula C11H15NO5S B2921723 3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid CAS No. 701253-01-2

3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid

Cat. No.: B2921723
CAS No.: 701253-01-2
M. Wt: 273.3
InChI Key: PKEODVXQCNEPJX-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid is utilized in several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Isopropylamino)sulfonyl]-4-methoxybenzoic acid is unique due to the presence of both the isopropylamino and sulfonyl groups, which confer specific chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse biological effects .

Properties

IUPAC Name

4-methoxy-3-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-7(2)12-18(15,16)10-6-8(11(13)14)4-5-9(10)17-3/h4-7,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEODVXQCNEPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787050
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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